N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, also known as TFEIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFEIBA is a tertiary amine that contains a trifluoroethyl group, which makes it a unique and versatile molecule.
Scientific Research Applications
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Organic Synthesis
- N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 .
- They are involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
- An example of a specific application is the squaramide-catalyzed asymmetric domino Micheal/Mannich [3 + 2] annulation reaction .
- The results of these reactions have been promising, contributing to the field of new drug development .
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Medicinal Chemistry
- The special properties of fluorinated compounds make them have important application value in medicinal chemistry .
- Trifluoromethyl (CF 3) is an important fluorine-containing group. The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
- Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .
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Pesticides and Functional Materials
- The special properties of fluorinated compounds make them have important application value not only in medicinal chemistry but also in pesticides, functional materials, and other fields .
- Trifluoromethyl is an important fluorine-containing group. The introduction of this functional group into molecules often significantly changes the properties of the parent compound .
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Environmental Analysis
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Bioactive Molecules
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Odorant Binding
- Isobutylamine, which shares a similar structure to “N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride”, is an odorant binding to TAAR3 in mice and can trigger sexual behaviour in male mice dependent on the cluster of TAAR2 through TAAR9 . This suggests potential applications in the study of animal behavior and neurobiology.
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Catalytic Asymmetric Synthesis
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Decarboxylation of Amino Acids
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Metabolism of Amino Acids
properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2)3-10-4-6(7,8)9;/h5,10H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEKGABDQYJUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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